molecular formula C16H24ClNO5 B13747648 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride CAS No. 22684-79-3

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Katalognummer: B13747648
CAS-Nummer: 22684-79-3
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: BXCRODMTBPUBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride typically involves the reaction of morpholine with ethyl 2-ethoxy-3-methoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

22684-79-3

Molekularformel

C16H24ClNO5

Molekulargewicht

345.8 g/mol

IUPAC-Name

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

InChI

InChI=1S/C16H23NO5.ClH/c1-3-21-15-13(5-4-6-14(15)19-2)16(18)22-12-9-17-7-10-20-11-8-17;/h4-6H,3,7-12H2,1-2H3;1H

InChI-Schlüssel

BXCRODMTBPUBJI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+]2CCOCC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.